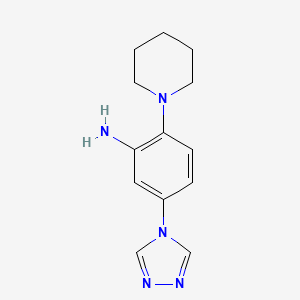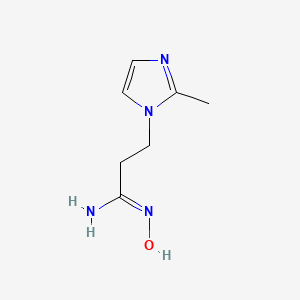![molecular formula C9H9F3N2O2 B7883283 N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7883283.png)
N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, and an ethanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide typically involves the reaction of 2-(trifluoromethyl)phenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often require a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.
Substitution: The phenoxy ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
科学的研究の応用
N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and properties.
作用機序
The mechanism of action of N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N’-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
- N’-hydroxy-2-[4-(trifluoromethyl)phenoxy]ethanimidamide
- N’-hydroxy-2-[2-(difluoromethyl)phenoxy]ethanimidamide
Uniqueness
N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide is unique due to the position of the trifluoromethyl group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.
特性
IUPAC Name |
N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBKXUIUGCQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC/C(=N\O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Methylphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B7883213.png)













